Reduced Computed Lipophilicity (XLogP3) Relative to the 3,3-Dimethylbutanamide Analog
The target compound displays a computed XLogP3 of 1.8, which is 0.4 log units lower than the 2.2 measured for the 3,3-dimethylbutanamide analog (CAS 941956-93-0) using the identical XLogP3 3.0 algorithm [1][2]. This difference arises from the replacement of the isopentyl amide group with a neohexyl amide group in the analog, introducing an additional methyl substituent that increases hydrophobicity. A lower XLogP3 value suggests improved aqueous solubility and reduced non-specific binding to lipid membranes, properties that can be advantageous in cell-based assays where compound precipitation or promiscuous membrane partitioning confound results.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,3-dimethylbutanamide (CAS 941956-93-0): XLogP3 = 2.2 |
| Quantified Difference | ΔXLogP3 = 0.4 (lower for target compound) |
| Conditions | Both values computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
This lipophilicity difference provides a quantifiable, albeit computational, basis for selecting the target compound over the dimethyl analog when lower membrane partitioning is desired, such as in intracellular target engagement assays where excessive lipophilicity can elevate non-specific binding.
- [1] PubChem. Compound Summary for CID 7686693, XLogP3-AA = 1.8. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem. Compound Summary for CID 7686638, XLogP3-AA = 2.2. National Center for Biotechnology Information. Accessed May 2026. View Source
